(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Anti-inflammatory/Anticancer Activity : Compounds synthesized from similar structures have been evaluated for their anti-inflammatory, analgesic, and anticancer activities. These include substituted pyrimidonaphthoimidazole and imidazopyrimidine thione derivatives (Sondhi et al., 2000).
Synthesis for Imaging in Parkinson's Disease : Derivatives have been synthesized for potential use as PET imaging agents in Parkinson's disease research, focusing on the LRRK2 enzyme (Wang et al., 2017).
Chemical Properties and Applications
Development of Low-Cost Emitters : Imidazo[1,5-a]pyridine derivatives have been synthesized for their potential as low-cost emitters with large Stokes' shifts, suggesting applications in material sciences (Volpi et al., 2017).
Synthesis of Extended Pi-Conjugated Systems : Research into bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines as extended pi-conjugated systems highlights the potential for innovative materials and chemical applications (Shaabani et al., 2009).
Antimicrobial and Anticancer Activity
Antimicrobial and Anticancer Agents : Novel pyrazole and pyrimidine derivatives have shown significant potential as antimicrobial and anticancer agents, indicating the broad scope of applications in pharmaceutical research (Hafez et al., 2016).
Cytotoxic Activity of Derivatives : Studies on 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted derivatives have revealed insights into cytotoxic activities and CDK inhibitor activities, crucial for cancer research (Vilchis-Reyes et al., 2010).
Mechanism of Action
Mode of action
The exact mode of action would depend on the specific biological target. For instance, if the target is a γ-aminobutyric acid receptor, the compound might act by blocking these receptors .
Biochemical pathways
The affected pathways would also depend on the specific target. Blocking γ-aminobutyric acid receptors, for example, could affect neural signaling pathways .
Result of action
The molecular and cellular effects would depend on the specific biological target and the mode of action. For instance, blocking γ-aminobutyric acid receptors could potentially lead to changes in neural activity .
Biochemical Analysis
Biochemical Properties
(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-a]pyridine derivatives have been shown to interact with gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission . Additionally, this compound may interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,2-a]pyridine derivatives have been reported to modulate the activity of kinases, which are crucial for cell signaling and regulation . This compound may also affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to inhibition or activation of their functions. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives can undergo metabolic degradation, leading to the formation of active or inactive metabolites . Long-term exposure to this compound may result in alterations in cellular processes, such as changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and detoxification . This compound may also affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may interact with membrane transporters that facilitate its uptake into cells . Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-16(21-8-3-2-6-15(21)19-12)17(22)20-10-14(11-20)23-13-5-4-7-18-9-13/h2-9,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWXVPNYZYNELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.